1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea
Brand Name: Vulcanchem
CAS No.: 2034311-22-1
VCID: VC7062888
InChI: InChI=1S/C16H14N4O2/c21-16(20-14-2-1-6-17-10-14)19-9-12-3-4-15(18-8-12)13-5-7-22-11-13/h1-8,10-11H,9H2,(H2,19,20,21)
SMILES: C1=CC(=CN=C1)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Molecular Formula: C16H14N4O2
Molecular Weight: 294.314

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea

CAS No.: 2034311-22-1

Cat. No.: VC7062888

Molecular Formula: C16H14N4O2

Molecular Weight: 294.314

* For research use only. Not for human or veterinary use.

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea - 2034311-22-1

Specification

CAS No. 2034311-22-1
Molecular Formula C16H14N4O2
Molecular Weight 294.314
IUPAC Name 1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-pyridin-3-ylurea
Standard InChI InChI=1S/C16H14N4O2/c21-16(20-14-2-1-6-17-10-14)19-9-12-3-4-15(18-8-12)13-5-7-22-11-13/h1-8,10-11H,9H2,(H2,19,20,21)
Standard InChI Key FYJXHHSLUSNSTD-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea consists of a urea backbone (NHCONH-\text{NH}-\text{CO}-\text{NH}-) substituted with two distinct aromatic groups:

  • A 6-(furan-3-yl)pyridin-3-ylmethyl group, which combines a pyridine ring with a furan substituent at the 6-position.

  • A pyridin-3-yl group attached to the opposing nitrogen of the urea core.

The furan ring (oxygen-containing heterocycle) and pyridine rings (nitrogen-containing heterocycles) contribute to the compound’s electronic and steric profile, influencing its solubility, stability, and interaction with biological targets .

Table 1: Molecular Properties of Analogous Urea Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Features
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea C₁₆H₁₅N₃O₂S313.38Thiophene instead of pyridin-3-yl
1-(2,6-Difluorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea C₁₇H₁₃F₂N₃O₂329.30Difluorophenyl substituent

The substitution pattern in 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea distinguishes it from analogs by combining two pyridine rings, potentially enhancing its ability to engage in π-π stacking and hydrogen bonding .

Synthetic Pathways and Optimization

General Synthesis Strategy

While no explicit synthesis route for 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea is documented, its preparation likely follows established methodologies for urea derivatives:

  • Formation of the Urea Core: Reacting an isocyanate with an amine, such as:

    R-NCO+R’-NH2R-NH-C(O)-NH-R’\text{R-NCO} + \text{R'-NH}_2 \rightarrow \text{R-NH-C(O)-NH-R'}

    Here, one reactant could be 3-(aminomethyl)-6-(furan-3-yl)pyridine, and the other could be 3-aminopyridine .

  • Heterocyclic Substitution: Introducing the furan-3-yl group to the pyridine ring via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using a furan-3-ylboronic acid and a halogenated pyridine precursor .

Challenges in Synthesis

  • Regioselectivity: Ensuring proper substitution at the 6-position of the pyridine ring requires careful control of reaction conditions .

  • Purification: The polar urea group and aromatic systems may complicate isolation, necessitating techniques like column chromatography or recrystallization .

Physicochemical Properties

Solubility and Stability

  • Solubility: Urea derivatives with aromatic substituents typically exhibit limited aqueous solubility due to hydrophobic interactions. The presence of pyridine rings may impart slight solubility in polar aprotic solvents (e.g., DMSO or DMF) .

  • Stability: The compound is likely stable under ambient conditions but may degrade under strong acidic or basic conditions due to urea hydrolysis .

Table 2: Comparative Solubility Data for Analogous Compounds

CompoundSolubility in DMSO (mg/mL)Solubility in Water (mg/mL)
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea >10<0.1
1-(2,6-Difluorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea >20<0.05

Applications in Drug Discovery

Lead Optimization

The compound’s structure aligns with medicinal chemistry strategies for optimizing:

  • Selectivity: Dual pyridine rings may enhance target specificity over related enzymes .

  • Bioavailability: Modifying substituents could improve metabolic stability and absorption .

Patent Landscape

Though no patents specifically claim 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea, related urea derivatives are protected for use in:

  • Oncology: As kinase inhibitors (e.g., EGFR, VEGFR) .

  • Anti-infectives: For treating multidrug-resistant bacterial strains .

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